molecular formula C18H16O B184626 (E)-3,4-Dihydro-2-((4-methylphenyl)methylene)-1(2H)-naphthalenone CAS No. 59082-26-7

(E)-3,4-Dihydro-2-((4-methylphenyl)methylene)-1(2H)-naphthalenone

Cat. No. B184626
CAS RN: 59082-26-7
M. Wt: 248.3 g/mol
InChI Key: PVROLXTXTZFNQT-FOWTUZBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3,4-Dihydro-2-((4-methylphenyl)methylene)-1(2H)-naphthalenone, also known as DMNQ, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. DMNQ is a quinone derivative that can undergo redox reactions, making it a useful tool in studying oxidative stress and cellular signaling pathways. In

Mechanism Of Action

(E)-3,4-Dihydro-2-((4-methylphenyl)methylene)-1(2H)-naphthalenone undergoes redox cycling in cells, which involves the transfer of electrons between (E)-3,4-Dihydro-2-((4-methylphenyl)methylene)-1(2H)-naphthalenone and cellular components such as NADH and NADPH. This redox cycling generates ROS, which can cause oxidative damage to cellular components such as proteins, lipids, and DNA. (E)-3,4-Dihydro-2-((4-methylphenyl)methylene)-1(2H)-naphthalenone has also been shown to activate the Nrf2 pathway, which upregulates the expression of various antioxidant enzymes and proteins.

Biochemical And Physiological Effects

(E)-3,4-Dihydro-2-((4-methylphenyl)methylene)-1(2H)-naphthalenone has been shown to induce oxidative stress and activate cellular signaling pathways in various cell types, including neuronal cells, immune cells, and cancer cells. It has been used to study the role of oxidative stress in various diseases, including neurodegenerative diseases, cancer, and autoimmune diseases.

Advantages And Limitations For Lab Experiments

(E)-3,4-Dihydro-2-((4-methylphenyl)methylene)-1(2H)-naphthalenone has several advantages for lab experiments, including its ability to induce oxidative stress and activate cellular signaling pathways. However, it is important to note that (E)-3,4-Dihydro-2-((4-methylphenyl)methylene)-1(2H)-naphthalenone can also be toxic to cells at high concentrations, and its effects can vary depending on the cell type and experimental conditions. It is also important to use appropriate controls and to interpret results with caution.

Future Directions

There are several potential future directions for research involving (E)-3,4-Dihydro-2-((4-methylphenyl)methylene)-1(2H)-naphthalenone. One area of interest is the role of oxidative stress and cellular signaling pathways in aging and age-related diseases. (E)-3,4-Dihydro-2-((4-methylphenyl)methylene)-1(2H)-naphthalenone could also be used to study the effects of oxidative stress on mitochondrial function and metabolism. Additionally, (E)-3,4-Dihydro-2-((4-methylphenyl)methylene)-1(2H)-naphthalenone could be used in drug discovery to identify compounds that can modulate cellular signaling pathways and protect against oxidative stress.

Synthesis Methods

(E)-3,4-Dihydro-2-((4-methylphenyl)methylene)-1(2H)-naphthalenone can be synthesized through a multi-step process involving the reaction of 2-methyl-1,4-naphthoquinone with 4-methylbenzaldehyde in the presence of a base and a catalyst. The resulting product is then reduced to form (E)-3,4-Dihydro-2-((4-methylphenyl)methylene)-1(2H)-naphthalenone. The purity of (E)-3,4-Dihydro-2-((4-methylphenyl)methylene)-1(2H)-naphthalenone can be improved through recrystallization and column chromatography.

Scientific Research Applications

(E)-3,4-Dihydro-2-((4-methylphenyl)methylene)-1(2H)-naphthalenone has been widely used in scientific research to study oxidative stress and cellular signaling pathways. It has been shown to induce oxidative stress in cells by generating reactive oxygen species (ROS) through redox cycling. This oxidative stress can activate various cellular signaling pathways, including the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in regulating cellular antioxidant defenses.

properties

IUPAC Name

(2E)-2-[(4-methylphenyl)methylidene]-3,4-dihydronaphthalen-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O/c1-13-6-8-14(9-7-13)12-16-11-10-15-4-2-3-5-17(15)18(16)19/h2-9,12H,10-11H2,1H3/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVROLXTXTZFNQT-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C2CCC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/2\CCC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701163707
Record name (2E)-3,4-Dihydro-2-[(4-methylphenyl)methylene]-1(2H)-naphthalenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701163707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3,4-Dihydro-2-((4-methylphenyl)methylene)-1(2H)-naphthalenone

CAS RN

59082-26-7, 54752-30-6
Record name (2E)-3,4-Dihydro-2-[(4-methylphenyl)methylene]-1(2H)-naphthalenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59082-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1(2H)-Naphthalenone, 3,4-dihydro-2-((4-methylphenyl)methylene)-, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059082267
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E)-3,4-Dihydro-2-[(4-methylphenyl)methylene]-1(2H)-naphthalenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701163707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 54752-30-6
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